molecular formula C14H25NO4S B2389745 O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate CAS No. 1372548-32-7

O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate

Cat. No.: B2389745
CAS No.: 1372548-32-7
M. Wt: 303.42
InChI Key: LRGKTXXUBMJMIC-UHFFFAOYSA-N
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Description

O1-tert-Butyl O4-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C14H25NO4S and its molecular weight is 303.42. The purity is usually 95%.
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Scientific Research Applications

N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Amines

  • Application : N-tert-Butanesulfinyl aldimines and ketimines are used for the asymmetric synthesis of amines. This method efficiently synthesizes a variety of enantioenriched amines, including alpha-branched amines, alpha, and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

O-tert-Butyltyrosine as an NMR Tag

  • Application : O-tert-Butyltyrosine, an unnatural amino acid, is used as an NMR tag in protein research. Its tert-butyl group presents an easily detectable NMR signal, allowing for the observation and assignment of resonances in large molecular systems and the measurement of submicromolar ligand binding affinities (Chen et al., 2015).

Microbial Degradation of Fuel Oxygenates

  • Application : Methyl tert-butyl ether (MTBE) and related compounds are used as gasoline additives to enhance octane index and combustion efficiency. Their environmental fate and microbial degradation, especially under aerobic conditions, have been a significant area of research (Fayolle, Vandecasteele, & Monot, 2001).

Synthesis of Protected 1,2-Amino Alcohols

  • Application : tert-Butanesulfinyl aldimines and ketimines are precursors in synthesizing protected 1,2-amino alcohols. This method achieves high yields and diastereoselectivities (Tang, Volkman, & Ellman, 2001).

Study of Core-Level Binding Energy Shifts

  • Application : Understanding the shifts in core-level binding energies in compounds like tert-butyl alcohols provides insights into their proton affinity and Lewis basicity, which is crucial in various chemical reactions (Martin & Shirley, 1974).

Solubility of Fuel Oxygenates in Water

  • Application : The solubility of methyl tert-butyl ether (MTBE) and other fuel oxygenates in water is a key factor in assessing the environmental impact and transport of these pollutants (Gonzalez-Olmos & Iglesias, 2008).

4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride in Fluorination

  • Application : This compound is used as a fluorinating agent, with applications in drug discovery due to its stability and reactivity. It shows promise in converting various functional groups to fluorinated analogs, which is crucial in pharmaceutical research (Umemoto, Singh, Xu, & Saito, 2010).

One-Pot Asymmetric Synthesis of tert-Butanesulfinyl-Protected Amines

  • Application : A one-pot method for synthesizing tert-butanesulfinyl-protected amines from ketones. This method is significant for developing efficient synthetic pathways in organic chemistry (Borg, Cogan, & Ellman, 1999).

Determination of Methyl tert-Butyl Ether and Degradation Products in Water

  • Application : An analytical method for detecting fuel oxygenates like methyl tert-butyl ether and their degradation products in water, which is essential for monitoring environmental pollution (Church et al., 1997).

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-methylsulfanylpiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4S/c1-6-18-11(16)14(20-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGKTXXUBMJMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (2.0 g, 7.75 mmol) in THF (100.0 mL) was cooled to −78° C. followed by drop wise addition of LDA (1.80 M in THF, 8.80 mL, 15.56 mmol) and the mixture stirred at the same temperature for 45 min followed by addition of dimethyl disulfide (2.21 mL, 23.25 mmol) at −78° C. The temperature of the reaction was slowly raised up to rt and left to stir for 6 h. The reaction was then cooled to 0° C. and quenched by drop wise addition of saturated NH4Cl solution (50 mL), extracted with EtOAc (3×100 mL) and the combined organics washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 5% EtOAc:hexane to obtain the product as an orange viscous liquid (1.90 g, 83% yield). MS: 304.19 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
2.21 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

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